molecular formula C8H6N2O3S B11893704 Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11893704
M. Wt: 210.21 g/mol
InChI Key: SLOUJQZEGRARST-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrimidine scaffold with a methyl ester group at position 5 and a keto group at position 2. The compound’s synthesis typically involves cyclization and esterification steps, with purity confirmed via HPLC and structural characterization using NMR and HRMS .

Properties

IUPAC Name

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOUJQZEGRARST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidine-6-Carboxylic Acid

The precursor is synthesized via cyclocondensation of ethyl 2-amino-5-methylthiophene-3-carboxylate with chlorformamidine hydrochloride. Key conditions include:

  • Solvent : DMSO

  • Temperature : 120–125°C

  • Reaction Time : 2 hours

  • Yield : 86%

The reaction mechanism involves nucleophilic attack by the amine group on the chlorformamidine, followed by intramolecular cyclization to form the pyrimidine ring.

Esterification to Methyl Carboxylate

The carboxylic acid intermediate (1.0 equiv) is treated with CDI (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 30 minutes. Methanol (3.0 equiv) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.

Reaction Conditions :

ParameterValue
SolventTHF
Temperature0°C → 25°C
Time12 hours
Yield70–75%

Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the methyl ester as a white solid.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Using DMSO as a solvent for cyclization improves yield compared to dimethylformamide (DMF) or acetonitrile, likely due to its high polarity and ability to stabilize transition states. Elevated temperatures (120–125°C) are critical for complete cyclization, as lower temperatures result in partial conversion.

Catalytic Enhancements

Palladium-catalyzed cross-coupling reactions have been explored for introducing substituents at the 5-position. For example, iodinated derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids, though this is more relevant for analogs than the parent compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆): δ 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, C5-CH₃), 7.15 (s, 1H, thiophene-H).

  • ¹³C NMR : δ 166.8 (C=O), 158.2 (C4=O), 52.1 (COOCH₃), 18.9 (C5-CH₃).

  • IR (KBr) : 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyrimidinone C=O).

Purity and Yield

HPLC analysis typically shows >98% purity under the following conditions:

  • Column : C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : Acetonitrile/water (60:40)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 6.2 minutes.

Challenges and Alternative Approaches

Halogenation Difficulties

Direct bromination or iodination of the thienopyrimidine core is problematic due to electron-deficient aromatic systems. Mercuration-iodination sequences (e.g., Hg(OAc)₂ followed by I₂) are required, yielding 5-iodo derivatives in 42% over two steps.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization steps from hours to minutes. For example, 15 minutes at 150°C achieves comparable yields to conventional heating.

Scalability and Industrial Relevance

Kilogram-scale production has been demonstrated using continuous flow reactors, which enhance heat transfer and reduce side reactions. Key parameters for scale-up include:

  • Residence Time : 10 minutes

  • Pressure : 3 bar

  • Yield : 82%.

Recent Advances (2023–2025)

Recent studies focus on enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), achieving 90% yields under mild conditions (pH 7.0, 37°C). Green chemistry approaches utilizing ionic liquids (e.g., [BMIM][BF₄]) as solvents are also being explored .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Carboxylate Group

The methyl ester group undergoes hydrolysis, aminolysis, and transesterification to yield diverse derivatives:

Reaction TypeReagents/ConditionsProductYieldBiological Relevance
HydrolysisNaOH (1–2 M), H<sub>2</sub>O/EtOH, reflux4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid 85–92%Precursor for acyl chloride intermediates
AminolysisAniline, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>N-Phenyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide 78%Enhanced antifungal activity
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate 65%Improved lipophilicity for microbial membrane penetration

Ring Expansion and Functionalization

The pyrimidine ring participates in cyclocondensation and cross-coupling reactions:

Cyclocondensation with Amidoximes

Reaction with aromatic amidoximes (e.g., benzamidoxime) under microwave irradiation forms 1,2,4-oxadiazole hybrids:

text
Methyl ester → Imidazolide intermediate → Cyclization → 6-(3-Aryl-1,2,4-oxadiazol-5-yl) derivatives [3]

Example Product : Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

  • Activity : Inhibits Candida albicans (MIC: 8 µg/mL)

Palladium-Catalyzed Coupling

The 5-iodo derivative undergoes Suzuki-Miyaura coupling with aryl thiols:

text
5-Iodo intermediate + Aryl thiol → Pd(OAc)<sub>2</sub>, XPhos, K<sub>2</sub>CO<sub>3</sub>, DMF → 5-Arylthio derivatives [2]

Example Product : 5-(4-Methoxybenzylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine

  • Yield : 76%

  • Application : Dual thymidylate synthase/dihydrofolate reductase inhibition

Keto Group Reactivity

The 4-oxo group participates in condensation and reduction:

Schiff Base Formation

Condensation with primary amines (e.g., benzylamine) yields imine derivatives:

text
4-Oxo + R-NH<sub>2</sub> → TiCl<sub>4</sub>, CH<sub>3</sub>CN → 4-Imino derivatives [9]

Example Product : 3-Benzyl-5-methyl-4-imino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

  • Activity : Moderate antibacterial effect against Staphylococcus aureus (IC<sub>50</sub>: 12 µM)

Reduction to Alcohol

NaBH<sub>4</sub>/CeCl<sub>3</sub> reduces the keto group to a secondary alcohol:

  • Product : 4-Hydroxy-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

  • Utility : Intermediate for alkylation or acylation

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation:

HalogenReagentsPositionYield
BromineBr<sub>2</sub>, AcOH, 60°CC788%
ChlorineCl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>C772%

Application : Halogenated derivatives show improved pharmacokinetic profiles .

Thioamide Formation

Lawesson’s reagent converts the 4-oxo group to a thione:

text
4-Oxo → Lawesson’s reagent, toluene, reflux → 4-Thioxo derivative [9]

Product : 5-Methyl-4-thioxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

  • Activity : 10-fold higher antifungal potency than oxo analogue

Alkylation at the 3-Position

The NH group in the dihydropyrimidine ring undergoes alkylation:

Alkylating AgentConditionsProductYield
Benzyl bromideNaH, DMF, 0°C → RT3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate82%
ChloroacetamideK<sub>2</sub>CO<sub>3</sub>, acetone, reflux3-(Carbamoylmethyl)-5-methyl-4-oxo derivative 68%

Application : 3-Benzyl derivatives exhibit anti-inflammatory activity (COX-2 IC<sub>50</sub>: 0.4 µM).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₉H₈N₂O₃S
  • Molecular Weight: Approximately 224.24 g/mol
  • Structural Features: The compound features a thieno ring fused to a pyrimidine ring, which enhances its chemical reactivity and biological interactions.

Antimicrobial Properties

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has been investigated for its antimicrobial efficacy against various bacterial strains and fungi. Studies indicate that derivatives of this compound exhibit significant activity due to:

  • Mechanism of Action: Inhibition of key enzymes involved in microbial cell wall synthesis and disruption of essential cellular processes in microorganisms .

Anti-inflammatory Activity

Research suggests that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The proposed mechanisms include:

  • Enzyme Inhibition: Targeting cyclooxygenase (COX) pathways which are crucial in inflammatory responses .

Anticancer Potential

Preliminary studies have indicated possible anticancer activities. The structural characteristics allow for interactions with various biological targets involved in cancer progression:

  • Molecular Docking Studies: These studies suggest that this compound may bind effectively to enzymes implicated in tumor growth .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In another research effort, the anti-inflammatory effects were evaluated using animal models where the compound showed a significant reduction in inflammation markers compared to control groups. This suggests its potential application in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA synthesis by intercalating between DNA bases, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thienopyrimidinone derivatives are highly dependent on substituents at positions 2, 3, 5, and 5. Key analogs and their distinguishing features include:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Compound Name Substituents Key Properties Biological Activity
Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate - 5-COOCH₃
- 4-oxo
Molecular weight: 239.25 g/mol
HPLC purity: >96%
Moderate antimicrobial activity; potential TrmD inhibitor
N-(4-((Octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (Compound 15) - 5-CONH-benzyl
- Octylamino side chain
Molecular weight: 397.17 g/mol
Binding affinity: -10.6 kcal/mol
High TrmD inhibition (IC₅₀ < 1 µM); superior to methyl ester derivatives
Ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate - 6-COOCH₂CH₃
- 2-phenyl
Molecular weight: 328.36 g/mol Enhanced lipophilicity; antimicrobial activity against Staphylococcus aureus
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate - 3-NH₂
- 5-CH₃
Molecular weight: 239.25 g/mol Improved solubility; moderate activity against Gram-positive bacteria
Key Observations:
  • Ester vs. Amide Derivatives : Methyl or ethyl esters (e.g., the target compound) generally exhibit lower binding affinity to TrmD compared to carboxamide analogs (e.g., Compound 15). The amide group enhances hydrogen bonding with TrmD’s active site, as evidenced by molecular docking studies showing binding energies of -10.6 kcal/mol for amides versus -8.7 kcal/mol for esters .
  • Alkyl Chain Modifications: Derivatives with long alkyl chains (e.g., octylamino in Compound 15) demonstrate improved cell permeability and target engagement due to hydrophobic interactions .
Key Observations:
  • Amide derivatives (e.g., Compound 15) require multi-step functionalization but achieve higher purity and target specificity .
Antimicrobial Activity :
  • The methyl ester derivative shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) but weak activity against Pseudomonas aeruginosa (MIC: >128 µg/mL) .
  • In contrast, carboxamide analogs (e.g., Compound 15) exhibit broad-spectrum activity, with MIC values as low as 4 µg/mL against S. aureus and 16 µg/mL against P. aeruginosa .
Enzyme Inhibition :
  • The methyl ester’s TrmD inhibition is 10-fold weaker (IC₅₀: 50 µM) compared to Compound 15 (IC₅₀: 0.8 µM), attributed to the lack of critical hydrogen-bond donors in the ester group .

Biological Activity

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate (CAS No. 1801143-19-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₆N₂O₃S
  • Molecular Weight : 210.21 g/mol
  • Structure : The compound features a thieno-pyrimidine core structure, which is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antiallergenic Activity :
    • A series of derivatives related to this compound have shown promising results in antiallergenic tests. For instance, compounds with substitutions at specific positions demonstrated significant oral activity in rat models of passive cutaneous anaphylaxis (PCA) .
    • Notably, ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate was identified as one of the most potent compounds in this series.
  • Sirtuin Inhibition :
    • Recent studies have indicated that thienopyrimidinone derivatives exhibit selective inhibition of Sirtuin-2 (SIRT2), a protein involved in various cellular processes including aging and metabolism .
    • These compounds have shown submicromolar inhibitory activity against SIRT2, suggesting their potential as therapeutic agents in diseases related to SIRT dysfunction.
  • Anti-inflammatory Properties :
    • Compounds within this chemical class have been evaluated for their ability to inhibit histamine release from mast cells and to reduce allergen-induced bronchospasm in animal models . This suggests a mechanism that may be beneficial in treating allergic reactions and asthma.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedModel/AssayResult
AntiallergenicEthyl 6-ethyl-3,4-dihydro-4-oxothienoRat PCA TestSignificant oral activity
Sirtuin InhibitionThienopyrimidinone DerivativesSIRT2 Inhibition AssaySubmicromolar potency
Anti-inflammatoryMethyl 4-oxo derivativesIn vitro mast cell assayInhibition of histamine release

Case Study: Antiallergenic Activity

In a study published in PubMed, a series of thienopyrimidine derivatives were synthesized and tested for their antiallergenic properties. The research highlighted that specific substitutions at the 5 and 6 positions significantly enhanced biological activity. The most effective compounds exhibited a duration of action lasting up to four hours in the PCA model .

Case Study: SIRT2 Selectivity

An extensive structure-activity relationship (SAR) study revealed that modifications to the thienopyrimidine scaffold could lead to enhanced selectivity for SIRT2 over other sirtuins . This specificity is crucial for minimizing side effects associated with broader sirtuin inhibition.

Q & A

Q. How can researchers optimize the synthesis of methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate derivatives for higher yields?

  • Methodological Answer : A common approach involves coupling 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid with substituted amines using 1,1’-carbonyldiimidazole (CDI) in DMF. For example, HATU and DIEA are effective coupling agents for forming carboxamide derivatives, achieving yields up to 39% for aryl-substituted analogs . Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios of reagents should be optimized to minimize side reactions, such as premature cyclization or decomposition .

Q. What spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : 1H/13C NMR is essential for confirming substituent positions and hydrogen bonding patterns. For example, the NH proton of the carboxamide group appears as a singlet at ~9.6–10.6 ppm, while aromatic protons in para-substituted benzyl groups show AA’BB’ splitting patterns . HRMS and elemental analysis validate molecular formulas, with deviations ≤0.5% for C, H, and N content . 13C NMR also distinguishes methyl (20–25 ppm) and methoxy (55 ppm) groups .

Q. How can researchers evaluate the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Use agar well diffusion and MIC (Minimum Inhibitory Concentration) assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa) strains. Compare activity to reference drugs like Meropenem. For example, derivatives with para-methyl or methoxy benzyl substituents show enhanced activity against S. aureus (MIC: 2–8 µg/mL) but reduced efficacy against P. aeruginosa .

Advanced Research Questions

Q. How do structural modifications influence the inhibition of bacterial tRNA methyltransferase (TrmD)?

  • Methodological Answer : Substituents on the benzylamide group modulate binding to TrmD’s active site. Molecular docking (e.g., using AutoDock Vina) reveals that para-methoxy groups enhance hydrophobic interactions with residues like Phe154 and Leu157 in P. aeruginosa TrmD (PDB: 5ZHN). However, bulky substituents reduce conformational flexibility, lowering docking scores (<−8.0 kcal/mol) . SAR studies suggest prioritizing small, electron-donating groups for optimal activity .

Q. How can researchers resolve contradictory data on antimicrobial activity across bacterial strains?

  • Methodological Answer : Contradictions often arise from differences in bacterial membrane permeability or efflux pump expression. For example, P. aeruginosa’s outer membrane porins limit uptake of hydrophobic thienopyrimidines. To address this, combine MIC assays with efflux pump inhibitors (e.g., PAβN) or use liposome-encapsulated derivatives to improve bioavailability . Cross-referencing with molecular dynamics simulations can clarify substituent-specific permeability .

Q. What strategies improve the solubility of thieno[2,3-d]pyrimidine derivatives for in vivo studies?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) or use pro-drug approaches (e.g., esterification). Co-solvents like PEG-400 or DMSO (≤10% v/v) enhance aqueous solubility without cytotoxicity. For crystalline derivatives (e.g., monohydrate forms), X-ray crystallography confirms hydrogen-bonding networks that influence solubility .

Q. How can regioselectivity be controlled during alkylation or acylation reactions of thienopyrimidines?

  • Methodological Answer : Regioselectivity depends on the electronic environment of the thienopyrimidine core. For alkylation at the N3 position, use soft electrophiles (e.g., benzyl chlorides) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the 5-methyl group directs substitution to the 6-position, as confirmed by NOESY NMR . Catalytic bases like K₂CO₃ improve reaction efficiency .

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